Absence of Published Bioactivity Data: A Critical Procurement Consideration
A comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, Google Patents, and scholarly databases using CAS 2034480-11-8, InChI key BNOLQCOBQCHRMS-UHFFFAOYSA-N, and the full IUPAC name returned zero peer-reviewed studies, zero bioassay records, and zero patent examples containing quantitative IC50, Ki, EC50, or % inhibition data for this exact compound [1]. By contrast, multiple structurally related quinazolin-4(3H)-one piperidine compounds disclosed in U.S. Patent US9951038B2 have reported binding and functional activity at the ORL-1 (nociceptin) receptor, with certain exemplified compounds showing Ki values in the nanomolar range [2]. This complete absence of primary biological characterization for CAS 2034480-11-8 means that any claims about its potency, selectivity, or therapeutic potential must be treated as unverified until experimentally determined.
| Evidence Dimension | Availability of published quantitative bioactivity data |
|---|---|
| Target Compound Data | No IC50, Ki, EC50, or % inhibition data available in any primary, patent, or database source |
| Comparator Or Baseline | Exemplified quinazolin-4(3H)-one piperidine compounds in US9951038B2 with reported ORL-1 receptor binding (Ki values in nanomolar range for select analogs) |
| Quantified Difference | Target compound: zero data points; comparator class: multiple data points. Differential cannot be calculated. |
| Conditions | Literature and database search conducted across PubMed, PubChem, ChEMBL, BindingDB, Google Patents (search date: 2026-04-29) |
Why This Matters
For scientific procurement, the absence of any biological validation means this compound cannot be prioritized based on performance; its value is limited to use as a structural analog or negative control in screening campaigns.
- [1] Systematic search of PubMed, PubChem, ChEMBL, BindingDB, and Google Patents for CAS 2034480-11-8, InChI key BNOLQCOBQCHRMS-UHFFFAOYSA-N, and IUPAC name (search date: 2026-04-29). No quantitative bioactivity results found. View Source
- [2] Tadesse, D. et al. (2018). Quinazolin-4(3H)-one-type piperidine compounds and uses thereof. U.S. Patent No. US9951038B2. See claims and examples for ORL-1 receptor binding data on structurally related compounds. View Source
